molecular formula C11H7N3O3 B1436581 5-氧代-1H,5H-吡唑并[1,5-a]喹唑啉-3-羧酸 CAS No. 1181458-88-7

5-氧代-1H,5H-吡唑并[1,5-a]喹唑啉-3-羧酸

货号: B1436581
CAS 编号: 1181458-88-7
分子量: 229.19 g/mol
InChI 键: IINFFIDJUYJSOS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is a chemical compound with the molecular formula C11H7N3O3 . It is a member of the pyrazoloquinoline family .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazoloquinazoline core with a carboxylic acid group attached . The molecular weight is 229.192 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C11H7N3O3 and a molecular weight of 229.192 Da . Additional properties such as density, melting point, and boiling point are not provided in the search results .

科学研究应用

受体相互作用研究

吡唑并[1,5-c]喹唑啉衍生物与其与各种受体的相互作用已被广泛研究。具体来说,该类化合物已显示出作为甘氨酸/N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂的潜力,表明在神经药理学中具有潜在的相关性。研究表明,特定的结构修饰,例如在某些位置引入羧酸盐官能团或氯原子,可以显着影响化合物对甘氨酸/NMDA 受体的亲和力和选择性 (Varano 等人,2009 年)

腺苷受体拮抗作用

另一个感兴趣的领域是吡唑并[1,5-c]喹唑啉衍生物对腺苷受体的拮抗活性。这些研究导致了鉴定出对 hA(3) 腺苷受体亚型具有显着亲和力和选择性的化合物。结果强调了这些化合物潜在的治疗应用,特别是在腺苷受体调节有益的条件下 (Catarzi 等人,2013 年)

胆碱酯酶抑制和神经退行性疾病应用

新型螺环和吡唑并[1,5-c]喹唑啉衍生物作为胆碱酯酶抑制剂的合成突出了这些化合物在神经退行性疾病中的潜在治疗应用。探索它们的蛋白质-配体相互作用和分子对接研究为更有效抑制剂的合理设计提供了基础,可能为阿尔茨海默病等疾病的治疗提供新的途径 (Gálvez 等人,2018 年)

电子性质和发光应用

吡唑并[1,5-c]喹唑啉衍生物的电子和氧化还原性质已得到表征,揭示了有趣的吸收光谱和荧光量子产率。这指出了在发光和设计具有特定光学性质的材料中的潜在应用,这些性质是由化合物的电子结构和取代基效应驱动的 (Acosta 等人,2017 年)

作用机制

Target of Action

The primary targets of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .

Mode of Action

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid interacts with its targets (ERK2, p38α, and JNK3) by binding to them . Molecular modeling supports that these compounds could effectively bind to ERK2, p38α, and JNK3, with the highest complementarity to JNK3 . The key residues of JNK3 important for this binding were identified .

Biochemical Pathways

The compound’s interaction with its targets affects the MAPK signaling pathway . This pathway is involved in the regulation of various cellular processes, including inflammation. By inhibiting the activity of MAPKs, 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid can potentially control the inflammatory response .

Result of Action

The molecular and cellular effects of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid’s action include the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This results in anti-inflammatory activity, as demonstrated by the reduction of edema in an in vivo carrageenan-induced paw edema model .

生化分析

Biochemical Properties

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It has been shown to interact with several key enzymes and proteins involved in inflammation. Notably, this compound inhibits the activity of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These interactions are crucial as they help in reducing the transcriptional activity of nuclear factor κB (NF-κB), a protein complex that controls the expression of various inflammatory genes .

Cellular Effects

The effects of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In human monocytic cells, it inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines . Additionally, it affects the MAPK signaling pathway, which is pivotal in regulating cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of ERK2, p38α, and JNK3, inhibiting their kinase activity . This inhibition prevents the phosphorylation and subsequent activation of downstream targets involved in inflammatory responses . Furthermore, molecular docking studies have shown that this compound has high binding affinity for these kinases, making it a potent inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid have been studied over various time periods. The compound has demonstrated stability under experimental conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that it does not degrade rapidly, ensuring sustained effects on cellular functions . In in vivo models, the compound has been effective in reducing inflammation over prolonged durations without significant degradation .

Dosage Effects in Animal Models

The effects of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing adverse effects . At higher doses, some toxic effects have been observed, including mild gastrointestinal disturbances . The therapeutic window for this compound is thus crucial for its safe and effective use .

Metabolic Pathways

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound is metabolized into various intermediates, which are then excreted from the body . These metabolic processes ensure that the compound does not accumulate to toxic levels within the body .

Transport and Distribution

Within cells and tissues, 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is transported and distributed efficiently. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This efficient transport mechanism ensures that the compound reaches its target sites within the cells .

Subcellular Localization

The subcellular localization of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is primarily within the cytoplasm, where it interacts with its target kinases . It does not appear to accumulate in the nucleus or other organelles . This localization is essential for its function as it needs to be in proximity to the MAPKs to exert its inhibitory effects .

属性

IUPAC Name

5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-10-6-3-1-2-4-8(6)14-9(13-10)7(5-12-14)11(16)17/h1-5H,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINFFIDJUYJSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-hydrazinylbenzoic acid hydrochloride (1.05 g, 5.57 mmol), (E)-ethyl 2-cyano-3-ethoxyacrylate (0.9 g, 5.32 mmol) and sodium acetate (0.457 g, 5.57 mmol) in DMF (7 mL) was heated to 140° C. for 2 h then cooled. Water (5 mL) was added and the mixture was stirred at rt for 1 h then filtered. The solid was washed with H2O, EtOH and Et2O then dried. The solid was dissolved in EtOH (10 mL), treated with a 1M solution of sodium hydroxide (23 mL, 23 mmol) and the mixture was heated at 80° C. for 18 hr. The mixture was filtered hot then cooled and acidified with acetic acid and 10% HCl. The precipitated product was filtered, washed with H2O and Et2O, dried well and used without any further purification.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.457 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Reactant of Route 2
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Reactant of Route 5
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Reactant of Route 6
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。